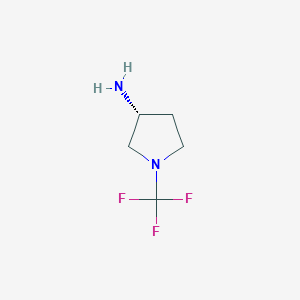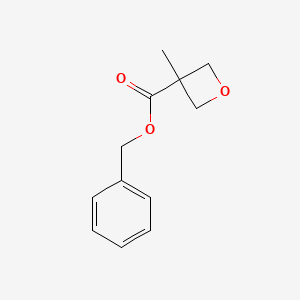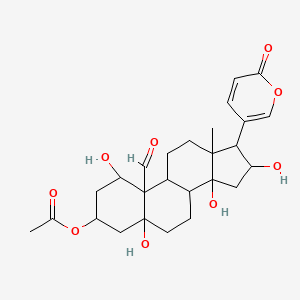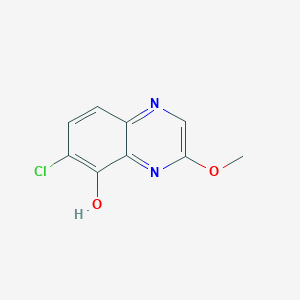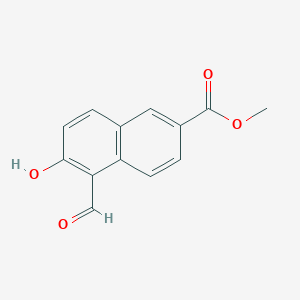
Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate is an organic compound with the molecular formula C13H10O4 It is a derivative of naphthalene, characterized by the presence of a formyl group at the 5-position, a hydroxyl group at the 6-position, and a carboxylate ester group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the formylation of 6-hydroxy-2-naphthoic acid, followed by esterification. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3), while the esterification is typically carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base for ether formation.
Major Products
Oxidation: 5-carboxy-6-hydroxynaphthalene-2-carboxylate.
Reduction: Methyl 5-hydroxymethyl-6-hydroxynaphthalene-2-carboxylate.
Substitution: Methyl 5-formyl-6-alkoxynaphthalene-2-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-formyl-2-furoate: Similar in structure but contains a furan ring instead of a naphthalene ring.
Methyl 6-hydroxy-2-naphthoate: Lacks the formyl group at the 5-position.
Methyl 5-hydroxy-2-naphthoate: Lacks the formyl group and has the hydroxyl group at a different position.
Uniqueness
Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate is unique due to the combination of its formyl, hydroxyl, and carboxylate ester groups on a naphthalene backbone. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
62419-33-4 |
|---|---|
Fórmula molecular |
C13H10O4 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H10O4/c1-17-13(16)9-2-4-10-8(6-9)3-5-12(15)11(10)7-14/h2-7,15H,1H3 |
Clave InChI |
UJDHUNQKAQSMKM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)C(=C(C=C2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


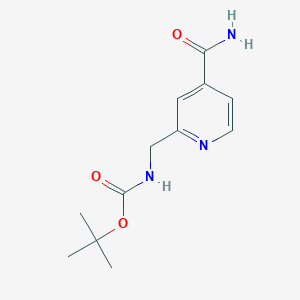
![6-Benzyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974997.png)
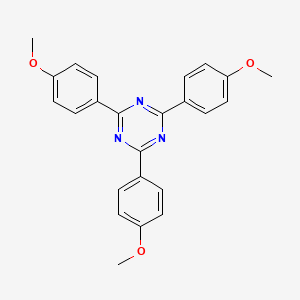
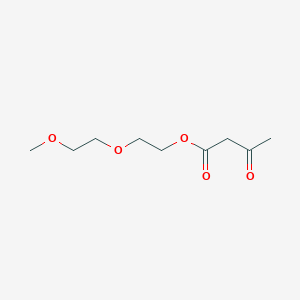
![1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B13975027.png)

![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)

